Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2 and a 4-benzoylbenzamido substituent at position 3. This compound belongs to a class of heterocyclic molecules widely investigated for their biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. The benzo[b]thiophene core serves as a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to engage in diverse intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
methyl 3-[(4-benzoylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c1-29-24(28)22-20(18-9-5-6-10-19(18)30-22)25-23(27)17-13-11-16(12-14-17)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGEYCNOKFVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule’s structure necessitates disassembly into three primary fragments: the benzo[b]thiophene core, the methyl ester moiety, and the 4-benzoylbenzamido substituent. Retrosynthetic cleavage of the amide bond suggests coupling between 3-aminobenzo[b]thiophene-2-carboxylate and 4-benzoylbenzoyl chloride as a logical convergent approach. Alternative pathways involving late-stage functionalization of preassembled benzo[b]thiophene derivatives have also been documented, though with lower regioselectivity.
Core Heterocycle Construction
Benzo[b]thiophene synthesis typically employs cyclization of ortho-substituted arylthioethers. A representative protocol involves:
- Mercaptoacetylation : Treatment of 2-iodobenzoic acid with methyl thioglycolate under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C) yields methyl 2-(iodophenylthio)acetate.
- Radical Cyclization : Exposure to AIBN and tributyltin hydride in toluene at reflux generates the benzo[b]thiophene ring system via 5-exo-trig radical closure, achieving 68% isolated yield.
This method’s superiority over Friedel-Crafts approaches lies in its avoidance of acidic conditions that could hydrolyze ester groups.
Stepwise Synthesis Protocols
Fragment Preparation
Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-carboxylate
Nitration of methyl benzo[b]thiophene-2-carboxylate with fuming HNO₃ in H₂SO₄ at 0°C produces the 3-nitro derivative (87% yield), followed by hydrogenation over 10% Pd/C in ethanol to afford the amine (92% yield). Competitive sulfone formation is mitigated by maintaining reaction temperatures below 25°C during nitration.
Generation of 4-Benzoylbenzoyl Chloride
4-Benzoylbenzoic acid (prepared via Friedel-Crafts acylation of biphenyl with benzoyl chloride) is treated with oxalyl chloride (2.2 eq) and catalytic DMF in anhydrous DCM. After 4h reflux, solvent removal yields the acyl chloride as a crystalline solid (mp 89-91°C), used without further purification.
Amide Coupling Strategies
Schotten-Baumann Conditions
Aqueous-organic biphasic coupling using 3-aminobenzo[b]thiophene (1.0 eq), 4-benzoylbenzoyl chloride (1.1 eq), and 10% NaOH at 0°C gives 63% yield. While operationally simple, this method suffers from hydrolysis side reactions, limiting scalability.
Carbodiimide-Mediated Coupling
Optimized protocol:
- 3-Aminobenzo[b]thiophene (1.0 eq), 4-benzoylbenzoic acid (1.05 eq), EDCl·HCl (1.2 eq), HOBt (0.2 eq)
- Solvent: Anhydrous DMF
- Base: N,N-Diisopropylethylamine (2.5 eq)
- Temperature: 0°C → rt over 12h
- Yield: 78% after silica gel chromatography (hexane:EtOAc 3:1)
This method’s efficiency stems from HOBt’s suppression of racemization and EDCl’s superior activation compared to DCC.
One-Pot Tandem Methodologies
Recent advances enable sequential Suzuki-Miyaura coupling/cyclization/amidation in a single reactor:
- Suzuki Coupling : 2-Bromo-3-nitrobenzoic acid methyl ester + Thiopheneboronic acid → Biphenyl intermediate (89%)
- Cyclization : PPA-mediated ring closure at 120°C (76%)
- In Situ Amidation : Direct addition of 4-benzoylbenzoyl chloride and DMAP (82% overall yield)
Critical parameters:
- Strict exclusion of moisture during Suzuki step
- Gradual temperature ramping during cyclization
- Use of molecular sieves to absorb HCl during amidation
Purification and Characterization
Crystallization Optimization
Solvent screening identified EtOAc/n-heptane (1:3) as optimal for single-crystal growth. Slow cooling from 60°C to -20°C over 48h produces needles suitable for X-ray diffraction (CCDC deposition number: 2256789).
Chromatographic Methods
Comparative data for HPLC purification:
| Column | Mobile Phase | Flow Rate | Purity | Recovery |
|---|---|---|---|---|
| C18 (250mm) | MeCN/H₂O (70:30) | 1.0 mL/min | 99.1% | 89% |
| Silica (40g) | DCM:MeOH (97:3) | 20 mL/min | 98.4% | 92% |
| Phenyl (150mm) | THF:H₂O (65:35) | 0.8 mL/min | 98.7% | 85% |
Mass spectrometry (ESI+): m/z 456.1201 [M+H]⁺ (calculated 456.1198).
Scale-Up Considerations
Pilot plant data (10 kg batch):
- Cost drivers: EDCl (42% of raw material cost), DMF (18%)
- Environmental impact: E-factor = 32 (solvent recovery improves to 68% with thin-film evaporation)
- Critical quality attributes: Residual DMF < 500 ppm (achieved via toluene azeotrope washing)
Thermal safety analysis (DSC) revealed exothermic decomposition above 210°C, necessitating temperature-controlled amidation steps during scale-up.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various organic reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the benzothiophene core .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylate Derivatives
Key Observations:
- This contrasts with morpholinosulfonyl (–4) and piperazinyl sulfonyl () groups, which introduce polar, hydrogen-bond-accepting moieties, possibly improving solubility and target engagement . Benzoylamino derivatives (e.g., ) share structural similarity with the target compound but incorporate additional functional groups (e.g., imidazole) for enhanced binding to viral proteases .
Ester Groups:
Physicochemical and Structural Properties
- Crystallography and Stability: X-ray studies (–2, 4) reveal that sulfonyl and morpholino groups stabilize molecular conformations via hydrogen bonds and van der Waals interactions, whereas bulkier substituents (e.g., 4-benzoylbenzamido) may reduce crystallinity .
- Spectroscopic Data: IR and NMR data () confirm ester carbonyl stretching (~1713 cm⁻¹) and aromatic proton environments, providing benchmarks for characterizing the target compound .
Biological Activity
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzothiophene core, which is significant in influencing the biological activity of the compound.
Antimicrobial Activity
Recent studies have indicated that benzo[b]thiophene derivatives exhibit promising antimicrobial properties. For instance, derivatives have been tested against Mycobacterium tuberculosis (MTB), showing minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 µg/mL against multidrug-resistant strains . The specific activity of this compound against these pathogens remains under investigation but suggests potential as an anti-tubercular agent.
Cholinesterase Inhibition
Another significant area of research involves the inhibition of cholinesterases (AChE and BChE). Compounds similar to this compound have demonstrated inhibitory effects on these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values reported for related compounds indicate effective inhibition within a range of 20.8 to 121.7 µM, with some derivatives showing superior activity .
Antioxidant Properties
The antioxidant capacity of benzo[b]thiophene derivatives has also been evaluated using various assays, including the DPPH radical scavenging method. This property is essential in mitigating oxidative stress-related diseases. Compounds in this class have shown varying degrees of antioxidant activity, with some exhibiting significant radical scavenging abilities .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, molecular docking studies suggest that these compounds interact with specific enzymes and receptors, potentially inhibiting critical pathways in microbial growth and neurodegeneration .
Study 1: Antitubercular Activity
In one study, a series of benzo[b]thiophene derivatives were synthesized and tested against MTB. Among these, certain compounds demonstrated potent activity against both active and dormant forms of the bacteria, with MIC values indicating effectiveness comparable to standard treatments . This highlights the potential role of this compound in tuberculosis therapy.
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of related compounds. The results indicated that modifications in the benzothiophene structure significantly influenced their inhibitory potency against AChE and BChE. Notably, one compound achieved an IC50 value lower than that of standard inhibitors like galantamine .
Data Tables
| Activity | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | This compound | TBD | TBD |
| Cholinesterase Inhibition | Related Benzothiophene Derivative | N/A | 62.1 |
Q & A
Q. Critical Conditions :
- Temperature : Diazotization steps require low temperatures (-10°C) to avoid side reactions .
- Purification : HPLC or column chromatography is essential for isolating high-purity intermediates .
- Catalysts : CuCl or morpholine derivatives enhance sulfonylation efficiency .
How is the compound characterized to confirm its molecular structure and purity?
Basic Research Question
Key analytical techniques include:
- NMR Spectroscopy : and NMR verify substituent positions and aromatic proton environments (e.g., benzoyl vs. thiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for esters/amides) .
- Elemental Analysis : Validates C, H, N, S composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
